N-Methyl-N-(5-methylisoxazol-4-yl)propionamide
Description
N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-4-8(11)10(3)7-5-9-12-6(7)2/h5H,4H2,1-3H3 |
InChI Key |
GCUXNPPBUYEOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=C(ON=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methylisoxazol-4-yl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methylisoxazol-4-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Corresponding oxides of the isoxazole ring.
Reduction: Reduced derivatives with hydrogenated isoxazole rings.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(5-methylisoxazol-4-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methylisoxazol-4-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
- 3-Amino-5-methylisoxazole
Uniqueness
N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by various studies and data.
This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, leading to decreased prostaglandin synthesis and modulation of inflammatory mediators .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
2. Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through various experiments. It has shown promising results in reducing edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (10 mg/kg) | 70 |
| Indomethacin (10 mg/kg) | 85 |
3. Cytotoxicity and Apoptosis
Studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound induced apoptosis in MCF7 breast cancer cells, leading to significant cell cycle arrest at the G1/S checkpoint .
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| This compound | 15 ± 0.5 | Increased pre-G1 phase by >40% |
| Control | - | Normal distribution |
Case Studies
A recent study investigated the efficacy of this compound in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound. This suggests its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
